molecular formula C6H8O4 B1207903 Pentenomycin I CAS No. 49644-25-9

Pentenomycin I

Cat. No. B1207903
CAS RN: 49644-25-9
M. Wt: 144.12 g/mol
InChI Key: NCKMZWFKQTWDTD-NJGYIYPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentenomycin I is a natural product found in Streptomyces eurythermus with data available.

Scientific Research Applications

  • Synthesis and Biological Evaluation of Novel Analogues : A 2020 study by Zisopoulou et al. synthesized novel 2-substituted derivatives of pentenomycin I, including 2-alkynyl and 2-aryl derivatives. These derivatives were tested against bacteria, with one compound showing significant inhibitory activity against several Gram-positive bacteria while also displaying cytotoxic activity against eukaryotic cell lines (Zisopoulou et al., 2020).

  • Initial Discovery and Properties : The original discovery of pentenomycins I and II dates back to 1973. These antibiotics were isolated from Streptomyces eurythermus as white hygroscopic amorphous powder, showing moderate activity against both Gram-positive and Gram-negative bacteria (Umino et al., 1973).

  • Stereoselective Synthesis and Antimicrobial Evaluation : Kamishima et al., in 2019, reported a stereoselective synthesis of pentenomycin I and various analogs. The study emphasized the importance of structural factors of pentenomycins for antimicrobial activities (Kamishima et al., 2019).

  • Structural Studies : A 1974 study by Umino et al. proposed the structures of pentenomycins I and II using chemical and spectroscopic methods, contributing significantly to the understanding of these antibiotics' molecular composition (Umino et al., 1974).

  • Preparation and Antimicrobial Activities of Derivatives : Another study by Umino et al. in 1974 synthesized derivatives of pentenomycin I, exploring modifications to enhance its antimicrobial activity. Some derivatives showed improved antimicrobial activity compared to the natural antibiotic (Umino et al., 1974).

properties

CAS RN

49644-25-9

Product Name

Pentenomycin I

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxy-5-(hydroxymethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C6H8O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,4,7-8,10H,3H2/t4-,6-/m0/s1

InChI Key

NCKMZWFKQTWDTD-NJGYIYPDSA-N

Isomeric SMILES

C1=CC(=O)[C@@]([C@H]1O)(CO)O

SMILES

C1=CC(=O)C(C1O)(CO)O

Canonical SMILES

C1=CC(=O)C(C1O)(CO)O

Other CAS RN

49644-25-9

synonyms

4,5-dihydroxy-5-hydroxymethyl-(4:S,5:S)cyclopent- 2-en-1-one
epi pentenomycin I
pentenomycin I

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentenomycin I
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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